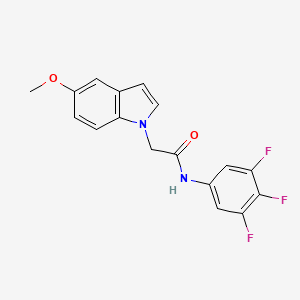
2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide: , also known by its chemical formula C₁₆H₁₁F₃N₂O₂ , is a synthetic organic compound. Its structure combines an indole ring, a trifluorophenyl group, and an acetamide moiety. Let’s break down its components:
Indole Ring: The indole ring is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.
Trifluorophenyl Group: The trifluorophenyl group consists of three fluorine atoms attached to a phenyl ring. Fluorine substitution often enhances lipophilicity and metabolic stability.
Acetamide Moiety: The acetamide functional group contains a carbonyl group (C=O) bonded to an amino group (NH₂). It contributes to the compound’s reactivity and solubility.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Indole Synthesis Followed by Trifluorophenylation
- Start with 5-methoxyindole, which can be synthesized from aniline derivatives.
- Introduce the trifluorophenyl group using appropriate reagents (e.g., trifluoroborates or trifluoromethyl halides).
- Finally, acetylate the amino group with acetic anhydride or acetyl chloride.
-
Direct Trifluorophenylation of Acetanilide
- Begin with acetanilide (N-phenylacetamide).
- React it with a trifluorophenylating agent (e.g., trifluoroborates or trifluoromethyl halides) under suitable conditions.
Industrial Production
The industrial-scale synthesis typically involves efficient and scalable methods, such as continuous flow chemistry or microwave-assisted reactions.
化学反応の分析
反応
酸化: この化合物は、インドール窒素またはメトキシ基で酸化を受けやすいです。
還元: カルボニル基の還元により、対応するアルコールが生成される可能性があります。
置換: トリフルオロフェニル基は、様々な置換反応を受けやすいです。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)やジョーンズ試薬などの酸化剤。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤。
置換: トリフルオロメチル化剤(例:ルパート・プラカッシュ試薬)または求核性芳香族置換条件。
主な生成物
- 酸化: 5-メトキシインドール-1-カルボン酸。
- 還元: 5-メトキシインドール-1-エチルアミン。
- 置換: 様々なトリフルオロフェニル置換誘導体。
4. 科学研究への応用
この化合物は、以下のような分野で応用されています。
医薬品化学: 特定の受容体や酵素を標的とする潜在的な薬物候補として。
農薬: 作物保護や害虫駆除のために。
材料科学: 機能性材料の構成要素として。
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.
Agrochemicals: For crop protection or pest control.
Materials Science: As a building block for functional materials.
作用機序
この化合物の作用機序は、その標的により異なります。受容体、酵素、または細胞経路と相互作用し、生物学的プロセスに影響を与える可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
直接の類似体はありませんが、5-メトキシインドールそのものやその他のトリフルオロフェニル置換分子など、関連するインドール系化合物と比較することができます。
: この化合物に関する文献引用や具体的な例は、科学雑誌や特許で見つけることができます。
類似化合物との比較
While there are no direct analogs, we can compare it to related indole-based compounds, such as 5-methoxyindole itself or other trifluorophenyl-substituted molecules.
: Literature references and specific examples can be found in scientific journals and patents related to this compound.
特性
分子式 |
C17H13F3N2O2 |
|---|---|
分子量 |
334.29 g/mol |
IUPAC名 |
2-(5-methoxyindol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F3N2O2/c1-24-12-2-3-15-10(6-12)4-5-22(15)9-16(23)21-11-7-13(18)17(20)14(19)8-11/h2-8H,9H2,1H3,(H,21,23) |
InChIキー |
PUJLTPVXKYPCHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















